The compound 8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds known for their biological activity, particularly in the treatment of various diseases, including cancer and bacterial infections. This compound's unique structure combines imidazole and triazine moieties, which are often associated with pharmacological properties.
The compound can be synthesized from readily available starting materials through various organic chemistry techniques. Its molecular structure has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, providing insights into its functional groups and connectivity.
This compound falls under the category of imidazo[2,1-c][1,2,4]triazine derivatives, which are known for their diverse biological activities. It is classified as a carboxamide due to the presence of the carboxamide functional group in its structure.
The synthesis of 8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves several steps:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography techniques) are critical for optimizing yield and purity.
The molecular formula of 8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is C15H20N4OS, with a molecular weight of 304.41 g/mol. The structure includes:
The InChI representation of this compound is InChI=1S/C15H20N4OS/c1-2-20-14-6-4-13(5-7-14)18-15(21)17-8-3-10-19-11-9-16-12-19/h4-7,9,11-12H,2-3,8,10H2
, which provides a detailed description of its atomic connectivity.
The compound can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. For instance:
Data supporting these mechanisms would typically involve biochemical assays demonstrating the compound's efficacy against target proteins or cells.
Key physical properties include:
Chemical properties such as pKa values indicate how the compound behaves in different pH environments. Stability under various conditions (light, heat) also influences its applicability in pharmaceutical formulations.
Relevant analyses may include:
The primary applications of 8-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide include:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5